
2-(Cyclopropylamino)propanenitrile hydrochloride
Overview
Description
2-(Cyclopropylamino)propanenitrile hydrochloride is an organic compound with the molecular formula C6H11ClN2 and a molecular weight of 146.62 g/mol . It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a propanenitrile backbone, with a cyclopropylamino substituent. This compound is typically found in a powdered form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)propanenitrile hydrochloride involves the reaction of cyclopropylamine with acrylonitrile under controlled conditions. The reaction typically proceeds as follows:
- The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the product .
Cyclopropylamine: reacts with in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk mixing: of cyclopropylamine and acrylonitrile.
Catalytic reaction: under controlled temperature and pressure conditions.
Purification: of the product through crystallization or other separation techniques.
Conversion: to the hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Safety Information
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
- Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, etc. .
Pharmacological Research
This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications include:
- JAK Kinase Inhibition: The compound has shown promise as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in the treatment of autoimmune diseases such as rheumatoid arthritis. JAK inhibitors are designed to block specific signaling pathways that contribute to inflammation and immune responses .
Cell Culture Studies
This compound serves as a non-ionic organic buffering agent used in cell cultures. Its pH stability range of 6-8.5 makes it suitable for maintaining optimal conditions for various biological assays .
Analytical Chemistry
Due to its unique chemical properties, this compound is utilized in analytical methods for quantifying related compounds in complex mixtures. Its role in chromatography and mass spectrometry has been explored to enhance the detection of biologically active substances .
Case Study 1: JAK Inhibition Mechanism
In a study focusing on the inhibition of JAK3 by similar compounds, researchers demonstrated that selective inhibition could lead to decreased inflammatory cytokine synthesis. The study highlighted the importance of structural modifications in enhancing selectivity towards JAK kinases .
Case Study 2: Cell Culture Optimization
A research team utilized this compound as a buffering agent in cell culture experiments aimed at optimizing growth conditions for specific cell lines. The results indicated improved cell viability and proliferation rates compared to control conditions lacking this compound .
Data Tables
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)acetonitrile: Similar structure but with a different carbon backbone.
2-(Cyclopropylamino)butanenitrile: Similar structure with an extended carbon chain.
2-(Cyclopropylamino)pentanenitrile: Similar structure with a further extended carbon chain.
Uniqueness
2-(Cyclopropylamino)propanenitrile hydrochloride is unique due to its specific combination of a cyclopropylamino group and a propanenitrile backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Biological Activity
2-(Cyclopropylamino)propanenitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : CHClN
- Molecular Weight : 134.59 g/mol
- Structure : The compound features a cyclopropyl group attached to an amino group, which is further linked to a propanenitrile moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that this compound may act as an inhibitor or modulator of specific pathways involved in metabolic disorders and neurodegenerative diseases.
Potential Mechanisms:
- Receptor Modulation : The compound may interact with muscarinic receptors, influencing neurotransmitter release and neuronal signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes related to metabolic processes, potentially offering therapeutic benefits in conditions like diabetes and obesity.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antidiabetic Activity : Studies suggest that it may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment .
- Neuroprotective Effects : There is evidence indicating that the compound may protect against neurodegeneration, possibly by modulating pathways involved in cognitive function .
- Wound Healing Promotion : Topical applications have shown promise in enhancing wound healing processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Metabolic Disorders :
-
Neurodegeneration Research :
- Objective : To assess neuroprotective properties.
- Findings : In vitro studies indicated that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases such as Alzheimer’s .
- Wound Healing Trials :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(cyclopropylamino)propanenitrile hydrochloride, and how is purity validated?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyclopropylamine with acrylonitrile derivatives under acidic conditions can yield the target molecule. Purity is validated using NMR spectroscopy (¹H/¹³C) to confirm structural integrity and quantify impurities, complemented by high-performance liquid chromatography (HPLC) for quantitative analysis . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .
Q. What analytical techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, detects stereochemical features.
- FT-IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch near 2250 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways.
- Elemental Analysis : Confirms empirical formula (C, H, N, Cl content).
- X-ray Crystallography : Resolves crystal structure if single crystals are obtainable .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : It serves as a versatile intermediate in synthesizing pharmacologically active molecules. For instance, the cyclopropylamino group is critical in designing kinase inhibitors or modulators of neurotransmitter receptors (e.g., serotonin, dopamine) due to its conformational rigidity and bioisosteric properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:
- Variable-Temperature NMR : Detects temperature-dependent conformational changes.
- 2D NMR (COSY, HSQC) : Assigns coupling partners and resolves overlapping signals.
- Advanced MS/MS : Differentiates isobaric impurities.
- Parallel Synthesis : Compare batches synthesized under varying conditions (e.g., solvent, catalyst) to isolate artifacts .
Q. What methodologies optimize the yield of this compound in multi-step syntheses?
- Answer : Optimization strategies involve:
- Protection/Deprotection : Temporarily shield reactive groups (e.g., amines) to prevent side reactions.
- Catalysis : Use palladium or copper catalysts for efficient C-N bond formation.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Design of Experiments (DoE) : Statistically model parameters (temperature, stoichiometry) to maximize yield .
Q. How does the compound interact with biological targets, and what experimental models validate these interactions?
- Answer : The nitrile and cyclopropylamino groups enable hydrogen bonding and hydrophobic interactions with enzymes or receptors. Experimental validation includes:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to purified protein targets.
- Cellular Assays : Evaluate functional responses (e.g., cAMP modulation in GPCR pathways).
- Molecular Dynamics Simulations : Predict binding modes and stability .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Answer : Key precautions:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Procedures : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Properties
IUPAC Name |
2-(cyclopropylamino)propanenitrile;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-5(4-7)8-6-2-3-6;/h5-6,8H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADPUQOBZRDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC1CC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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